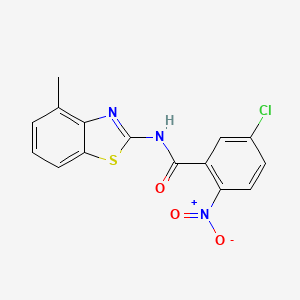

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

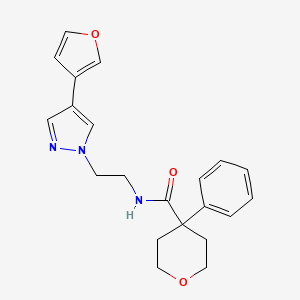

The compound 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical entity that appears to be related to a class of compounds that exhibit cytotoxic properties, particularly under hypoxic conditions, which are often found in tumor microenvironments. The structure of the compound suggests the presence of a benzothiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen within a fused benzene ring system. This moiety is known for its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of related compounds often involves the displacement of halogen groups with various nucleophiles, as seen in the preparation of regioisomers of hypoxia-selective cytotoxins . The synthesis of similar compounds, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, involves the reaction of 1,2-phenylenediamine and subsequent cyclization steps . These methods may provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in , involves planar benzothiazole rings and dihedral angles that influence the overall geometry of the molecule. The presence of halogen atoms, nitro groups, and amide linkages are common features that can affect the electronic and steric properties of these molecules.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions, including nucleophilic substitutions , reductive chemistry leading to the formation of amines or hydroxylamines , and cyclization reactions to form heterocyclic systems . These reactions are often influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. For instance, the presence of nitro groups and halogen atoms can significantly impact the electron affinity and reduction potentials of these molecules . The crystal structure, as well as spectroscopic properties like NMR and IR, are essential for understanding the compound's behavior and reactivity . Additionally, the solubility, absorption profile, and potential toxicity are critical factors for the development of these compounds as therapeutic agents .

科学的研究の応用

Design and Synthesis of Anticonvulsant Agents

Research on compounds with similar structural features to 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has focused on the design and synthesis of anticonvulsant agents. For example, a study on 4-thiazolidinone derivatives revealed their potential as benzodiazepine receptor agonists with considerable anticonvulsant activity, highlighting the significance of such compounds in developing new therapeutic agents (Faizi et al., 2017).

Corrosion Inhibition

Another area of application for chemically related compounds is in the inhibition of copper corrosion. A study demonstrated the efficiency of benzotriazole derivatives in protecting copper surfaces from corrosion, suggesting a potential application for 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide in materials science and engineering (Aramaki et al., 1991).

Anticancer Agent Synthesis

The synthesis of benzimidazole derivatives with anticancer properties indicates a potential research application for compounds like 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide. One study highlighted the promising anticancer activity of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, suggesting the exploration of similar compounds for therapeutic purposes (Romero-Castro et al., 2011).

Antibacterial Activity

Research on benzothiazole derivatives has also extended to their antibacterial properties, particularly against Streptococcus pyogenes. This indicates a potential application for 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide in the development of new antibacterial agents (Gupta, 2018).

Photocatalytic Degradation

The use of certain benzamide derivatives in photocatalytic degradation studies suggests potential environmental applications for related compounds. This could involve the degradation of pollutants or the synthesis of environmentally friendly materials (Torimoto et al., 1996).

特性

IUPAC Name |

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-3-2-4-12-13(8)17-15(23-12)18-14(20)10-7-9(16)5-6-11(10)19(21)22/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXXLDDMCUVNJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2525198.png)

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)

![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2525200.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2525201.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate](/img/structure/B2525209.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2525211.png)

![3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2525212.png)

![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)